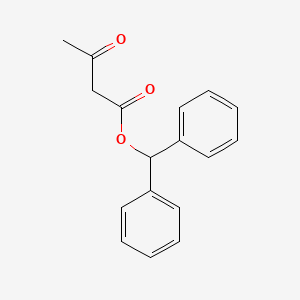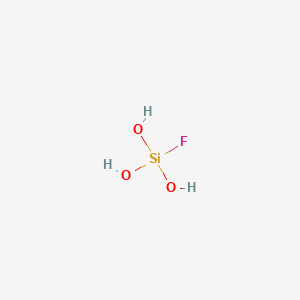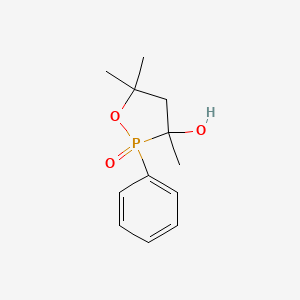
5-(diethylamino)-2-methylpent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diethylamino)-2-methylpent-3-yn-2-ol is an organic compound with the molecular formula C9H17NO It is a derivative of 3-pentyn-2-ol, featuring a diethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- can be achieved through several methods. One common approach involves the enantioselective hydrolysis of racemic 3-pentyn-2-ol esters using microbial enzymes. For example, air-dried cells of Hansenula nonfermentans AKU 4332 can catalyze the production of (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol acetate ester with high enantioselectivity . Another method involves the stereospecific hydrolysis of racemic 3-pentyn-2-ol esters using commercial lipases .
Industrial Production Methods: Industrial production of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- typically involves the use of microbial enzymes and commercial lipases to achieve high yields and optical purity. The reaction conditions are optimized to ensure efficient conversion and high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions: 5-(diethylamino)-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the diethylamino group.
Common Reagents and Conditions: Common reagents used in the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed: The major products formed from the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-(diethylamino)-2-methylpent-3-yn-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, it serves as a biochemical tool for studying enzyme-catalyzed reactions and stereoselective transformations In industry, it is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound undergoes stereoinversion reactions involving stereoselective oxidation and reduction with 3-pentyn-2-one as an intermediate . These reactions are catalyzed by enzymes such as lipases and microbial cells, which facilitate the conversion of the compound into its optically active forms.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include other derivatives of 3-pentyn-2-ol, such as ®-3-pentyn-2-ol and (S)-3-pentyn-2-ol . These compounds share similar structural features but differ in their stereochemistry and functional groups.
Uniqueness: The uniqueness of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diethylamino group and the methyl group enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4079-66-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
5-(diethylamino)-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C10H19NO/c1-5-11(6-2)9-7-8-10(3,4)12/h12H,5-6,9H2,1-4H3 |
InChI Key |
UITKNHVNSHJCJY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C)(C)O |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)O |
Key on ui other cas no. |
4079-66-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphonic acid, [2-(diethylamino)ethyl]-, diethyl ester](/img/structure/B1655619.png)









